molecular formula C10H16O5 B1653351 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 1807941-56-5

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

Cat. No.: B1653351
CAS No.: 1807941-56-5
M. Wt: 216.23
InChI Key: BGJSOJNNUVVKLL-NKWVEPMBSA-N
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Description

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a chemical compound with the molecular formula C10H16O5. It is a white solid at room temperature and is known for its stability under standard conditions . This compound is often used in organic synthesis, particularly in the protection of amino groups due to its tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis typically involves the reaction of a chiral amino alcohol with an appropriate acid. One common method includes the use of di-tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group . The reaction is usually carried out in a solvent such as methanol at room temperature, yielding high purity products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. Safety measures are strictly adhered to, given the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, deprotection reactions yield the free amino acid, while substitution reactions result in various substituted derivatives.

Scientific Research Applications

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis primarily involves its role as a protecting group. The Boc group protects amino groups during chemical reactions, preventing unwanted side reactions. The deprotection process, which removes the Boc group, is typically achieved through acid-catalyzed hydrolysis, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, trans
  • 5-[(Tert-butoxy)carbonyl]tetrahydrofuran-2-carboxylic acid

Uniqueness

5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is unique due to its specific cis configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it particularly valuable in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial .

Properties

IUPAC Name

(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJSOJNNUVVKLL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-56-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807941-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
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5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Reactant of Route 3
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
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5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Reactant of Route 5
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Reactant of Route 6
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

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